BN82002

Description

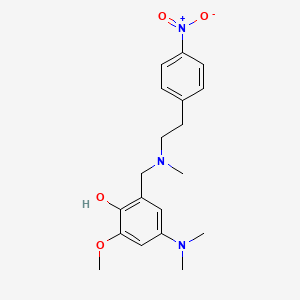

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKYHQGRIIXMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396073-89-5 | |

| Record name | BN-82002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BN-82002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BN82002: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the CDC25 (Cell Division Cycle 25) family of dual-specificity phosphatases.[1][2][3][4] These enzymes are crucial regulators of the cell cycle, making them a compelling target for the development of novel anti-proliferative agents for cancer therapy.[5][6][7] this compound has demonstrated anti-tumor properties in both in vitro and in vivo models.[1][5][7] More recent studies have also elucidated a secondary mechanism of action involving the inhibition of AKT2, suggesting a role for this compound in modulating inflammatory pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary and secondary targets, and provides experimental protocols for key assays used in its characterization.

Primary Mechanism of Action: CDC25 Phosphatase Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[2][3] These phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinase (CDK)/cyclin complexes, which are essential for the progression of the cell cycle at key transition points.[5][6] By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[5][6]

Quantitative Data: In Vitro Inhibition of CDC25 Phosphatases

The inhibitory activity of this compound against various isoforms of recombinant human CDC25 phosphatase has been quantified, with IC50 values in the low micromolar range.

| Target Enzyme | IC50 (µM) |

| CDC25A | 2.4[1][2][3] |

| CDC25B2 | 3.9[1][2][3] |

| CDC25B3 | 6.3[1][2][3] |

| CDC25C | 5.4[1][2][3] |

| CDC25C (catalytic domain) | 4.6[1][2][3] |

This compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][3]

Signaling Pathway: CDC25 Inhibition and Cell Cycle Arrest

The inhibition of CDC25 by this compound disrupts the normal progression of the cell cycle. This leads to the hyperphosphorylation and inactivation of CDK1, a key substrate of CDC25C.[6] The ultimate consequence is cell cycle arrest at various phases, including G1-S, S, and G2-M transitions in HeLa cells, and predominantly in the G1 phase in U2OS cells.[5][7]

Secondary Mechanism of Action: AKT2 Inhibition

Subsequent research has revealed a secondary mechanism of action for this compound, involving the specific inhibition of AKT2 (also known as Protein Kinase Bβ). This finding suggests that this compound may also possess anti-inflammatory properties.

Quantitative Data: In Vitro Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in various human tumor cell lines, demonstrating a concentration-dependent inhibition of cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2[2][3] |

| DU-145 | Prostate | 13.5 |

| U-87 MG | Glioblastoma | 13.9 |

| U2OS | Osteosarcoma | 11.2 |

| LNCaP | Prostate | 22.4 |

| HeLa | Cervical | 23.0 |

| HT-29 | Colon | 32.6[2][3] |

Signaling Pathway: AKT2 Inhibition and Anti-inflammatory Effects

This compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines stimulated with lipopolysaccharide (LPS). This effect is mediated through the specific targeting and inhibition of AKT2. This compound binds to Tyr-178 of AKT2, interrupting its kinase activity. This leads to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model.

Quantitative Data: Xenograft Tumor Model

| Cell Line | Animal Model | Treatment | Outcome |

| MIA PaCa-2 | Athymic nude mice | 15 mg/kg, i.p., once daily for 10 days | Stabilization of tumor growth[1][7] |

| MIA PaCa-2 | Athymic nude mice | 40 mg/kg, i.p., once a week for 3 weeks | Delay in tumor growth[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CDC25 Phosphatase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on CDC25 phosphatase activity using a fluorogenic substrate.

Materials:

-

Recombinant human CDC25A, B, or C

-

O-methyl-fluorescein phosphate (OMFP) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant CDC25 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the OMFP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (Crystal Violet)

This protocol outlines a method to assess the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MIA PaCa-2, HT-29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Remove the culture medium and gently wash the cells with PBS.

-

Fix the cells by adding methanol to each well and incubating for 10-15 minutes at room temperature.

-

Remove the methanol and stain the cells with the crystal violet solution for 20-30 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid) to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

MIA PaCa-2 human pancreatic cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

-

Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the predetermined duration or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

AKT2 Kinase Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on AKT2 kinase activity.

Materials:

-

Recombinant active AKT2

-

AKT substrate peptide

-

Kinase assay buffer

-

[γ-32P]ATP

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the kinase assay buffer, AKT substrate peptide, and the diluted this compound or vehicle control.

-

Add recombinant AKT2 to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a potent dual-action small molecule that primarily targets the CDC25 family of phosphatases, leading to cell cycle arrest and inhibition of tumor growth. Its secondary activity as an AKT2 inhibitor suggests potential applications in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. indigobiosciences.com [indigobiosciences.com]

The Dual Functionality of BN82002: A Technical Overview for Researchers

An In-depth Guide to the Cellular Mechanisms of a Novel CDC25 Phosphatase Inhibitor and Anti-inflammatory Agent

Abstract

BN82002 is a synthetic, cell-permeable small molecule that has emerged as a compound of significant interest in cell biology and drug development due to its dual roles as an inhibitor of the cell division cycle 25 (CDC25) phosphatases and as a modulator of inflammatory signaling pathways. Initially identified as a potent and irreversible inhibitor of the CDC25 family of proteins, this compound demonstrates anti-proliferative effects across various cancer cell lines by inducing cell cycle arrest. More recent research has unveiled a second critical function: its ability to suppress inflammatory responses by specifically targeting the AKT2 kinase, thereby inhibiting the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the known functions of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Core Function 1: Inhibition of CDC25 Phosphatases and Anti-proliferative Activity

CDC25 phosphatases are essential regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK)/cyclin complexes at critical cell cycle transitions.[1] this compound acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, leading to its anti-proliferative properties.[2]

Mechanism of Action: Cell Cycle Regulation

By inhibiting CDC25A, B, and C, this compound prevents the activation of CDK/cyclin complexes, leading to cell cycle arrest at multiple phases, including G1/S, S, and G2/M, depending on the cell line.[1][3] This inhibition results in the hyperphosphorylation of CDK1, a direct substrate of CDC25C, which is a hallmark of its activity.[3] The selectivity of this compound for CDC25 has been demonstrated in studies where its effects on the cell cycle were reversed by the overexpression of CDC25B.[1][3]

Quantitative Data: Inhibitory Potency and Anti-proliferative Efficacy

The inhibitory activity of this compound against various CDC25 isoforms and its anti-proliferative effects on human cancer cell lines have been quantified through IC50 values.

| Target Enzyme | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Data sourced from multiple references.[4]

| Human Cancer Cell Line | IC50 (µM) |

| MIA PaCa-2 (Pancreatic) | 7.2 |

| DU-145 (Prostate) | 13.5 |

| U-87 (Glioblastoma) | Not Specified |

| HT-29 (Colon) | 32.6 |

Data sourced from multiple references.[2][4][5]

Experimental Protocols: Key Methodologies

In Vitro Phosphatase Activity Assay: The inhibitory effect of this compound on CDC25 activity is determined using recombinant human CDC25 proteins. The assay measures the dephosphorylation of a substrate, typically 3-O-methylfluorescein phosphate (OMFP), in the presence of varying concentrations of the inhibitor. The fluorescence of the resulting product is measured to calculate the rate of the enzymatic reaction and determine the IC50 value.

Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, various human tumor cell lines are treated with the compound in a concentration-dependent manner. Cell viability is commonly measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.

Cell Cycle Analysis: The impact of this compound on cell cycle progression is analyzed using flow cytometry. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells is then measured by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

References

The Anti-Proliferative Profile of BN82002: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative effects of BN82002, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document outlines the core mechanism of action, presents key quantitative data on its inhibitory activity, and details the experimental protocols used to generate these findings.

Core Mechanism of Action: Inhibition of CDC25 Phosphatases

This compound exerts its anti-proliferative effects by targeting the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which in turn drive the transitions between different phases of the cell cycle.[1] By inhibiting CDC25 phosphatases, this compound prevents the activation of CDKs, leading to cell cycle arrest and a subsequent block in cell proliferation.[1]

The primary molecular consequence of CDC25 inhibition by this compound is the sustained inhibitory tyrosine phosphorylation of CDK1, a key substrate of CDC25.[1] This hyperphosphorylated state of CDK1 prevents its activation and halts the cell cycle, particularly at the G1/S and G2/M transitions.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against both the target enzymes and a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Human CDC25 Phosphatases

| CDC25 Isoform | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C (catalytic domain) | 4.6 |

Data compiled from multiple sources indicating potent, low micromolar inhibition of all tested CDC25 isoforms.

Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| DU-145 | Prostate | 13.5 |

| U-87 MG | Glioblastoma | 13.9 |

| U2OS | Osteosarcoma | 11.2 |

| HeLa | Cervical | 23.0 |

| HT-29 | Colon | 32.6 |

| LNCaP | Prostate | 22.4 |

This compound demonstrates broad-spectrum anti-proliferative activity against a variety of human cancer cell lines, with IC50 values in the low to mid-micromolar range.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Mechanism of action of this compound.

References

The Anti-inflammatory Pathway of BN82002 via Selective AKT2 Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of BN82002, a potent and selective inhibitor of AKT2. The document outlines the signaling cascade from Toll-like receptor 4 (TLR4) activation to the nuclear translocation of NF-κB, and details how this compound specifically intervenes in this pathway. Quantitative data from key experiments are presented in structured tables for clear comparison, and detailed methodologies for the cited experiments are provided to facilitate replication and further investigation.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a small molecule initially identified as a CDC25 phosphatase inhibitor.[1][2] However, recent research has unveiled a novel and significant mechanism of action for this compound as a potent anti-inflammatory agent.[3][4] Studies have demonstrated that this compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in response to inflammatory stimuli such as lipopolysaccharide (LPS).[3] This anti-inflammatory effect is attributed to its ability to specifically target and inhibit the serine/threonine kinase AKT2, a critical node in the inflammatory signaling cascade.[3][4] The selectivity of this compound for AKT2 over other AKT isoforms, such as AKT1, presents a promising therapeutic window for the development of novel anti-inflammatory drugs with potentially fewer off-target effects.[3]

The this compound-AKT2 Anti-inflammatory Signaling Pathway

The anti-inflammatory action of this compound is centered on its ability to disrupt the AKT2-dependent activation of the master inflammatory transcription factor, NF-κB. The signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS, by TLR4 on the surface of immune cells like macrophages.

Upon LPS binding, TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of AKT2.[3] Activated AKT2, in turn, phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (p50/p65), allowing it to translocate to the nucleus.[3] In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as iNOS, COX-2, and TNF-α.[3]

This compound exerts its anti-inflammatory effect by directly binding to the tyrosine-178 residue of AKT2, which disrupts its kinase activity.[3] This specific inhibition of AKT2 prevents the subsequent activation of the IKK complex and the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[3]

Quantitative Data on the Efficacy of this compound

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 cells, Peritoneal Macrophages | Dose-dependent | Inhibition | [3] |

| PGE2 Production | RAW 264.7 cells, Peritoneal Macrophages | Dose-dependent | Inhibition | [3] |

| iNOS mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |

| TNF-α mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |

| COX-2 mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |

| IL-1β mRNA | Peritoneal Macrophages | 50 µM | Suppression | [4] |

| IL-6 mRNA | Peritoneal Macrophages | 50 µM | Suppression | [4] |

| NF-κB Nuclear Translocation | RAW 264.7 cells | Not specified | Blocked | [3] |

| NF-κB Luciferase Activity | LPS-treated RAW 264.7 cells | Not specified | Reduced | [3] |

| NF-κB Luciferase Activity | MyD88- & AKT2-overexpressing HEK293 cells | Not specified | Reduced | [3] |

| NF-κB Luciferase Activity | AKT1- or IKKβ-overexpressing HEK293 cells | Not specified | No inhibition | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Sepsis Model

| Parameter | Model | This compound Dosage | Effect | Reference |

| Lung, Kidney, Liver Damage | Poly(I:C)/LPS-induced sepsis | 20 mg/kg (peritoneal injection) | Significantly reduced | [4] |

| Lung Edema | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| Serum ALT Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| Serum AST Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| Serum TNF-α Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| Serum IL-1β Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| Serum NO Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| TNF-α mRNA in Lung & Liver | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Suppressed | [4] |

| IL-1β & IL-6 mRNA in Lung, Kidney, Liver | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |

| p-AKT2 Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Reduced | [4] |

| p-IκBα Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Reduced | [4] |

| Survival | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Increased (4 out of 10 mice survived) | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Reagents

-

Cell Lines: RAW 264.7 murine macrophage-like cells and HEK293 human embryonic kidney cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Cells: Peritoneal macrophages were harvested from mice by peritoneal lavage with ice-cold PBS.

-

Reagents: Lipopolysaccharide (LPS) from Escherichia coli O111:B4 was used to stimulate inflammation. This compound was dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.

Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

-

Cells were seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation was induced by treating the cells with LPS (1 µg/mL) for 24 hours.

-

The cell culture supernatant was collected.

-

NO concentration was determined by measuring the amount of nitrite in the supernatant using the Griess reagent.

-

PGE2 concentration in the supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA was extracted from cells using a suitable RNA isolation reagent.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR was performed using specific primers for iNOS, TNF-α, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Cells were treated with this compound and/or LPS as required.

-

For nuclear translocation studies, nuclear and cytoplasmic fractions were separated using a nuclear extraction kit.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against p-AKT2, total AKT2, p-IκBα, total IκBα, NF-κB p65, NF-κB p50, and a loading control (e.g., β-actin or Lamin B1).

-

The membrane was then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay

-

HEK293 cells were co-transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

For overexpression studies, plasmids encoding MyD88, AKT1, AKT2, or IKKβ were also co-transfected.

-

After transfection, cells were treated with this compound and stimulated with LPS (for RAW 264.7 cells) or as per the overexpression protocol.

-

Cell lysates were prepared, and luciferase and β-galactosidase activities were measured using appropriate assay kits.

Cellular Thermal Shift Assay (CETSA)

-

Cell lysates were treated with this compound or a vehicle control.

-

The lysates were heated at various temperatures.

-

The soluble fraction of the protein was separated by centrifugation.

-

The amount of soluble AKT2 at each temperature was determined by Western blotting.

-

Binding of this compound to AKT2 stabilizes the protein, leading to a shift in its thermal denaturation profile.

In Vivo Sepsis Model

-

Male C57BL/6 mice were used for the study.

-

Sepsis was induced by intraperitoneal injection of poly(I:C) followed by LPS.

-

This compound (20 mg/kg) or a vehicle control was administered via peritoneal injection prior to the induction of sepsis.

-

Survival was monitored for a specified period.

-

At the end of the experiment, blood was collected for serum analysis of inflammatory cytokines and liver enzymes (ALT, AST).

-

Organs (lungs, liver, kidneys) were harvested for histological analysis and qRT-PCR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BN82002: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1] With a CAS Number of 396073-89-5, this small molecule has demonstrated significant anti-tumor properties by disrupting cell cycle progression, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.

Chemical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value | Source |

| CAS Number | 396073-89-5 | |

| Molecular Formula | C₁₉H₂₅N₃O₄ | N/A |

| Molecular Weight | 359.42 g/mol | |

| Appearance | Red to dark red solid | N/A |

| Solubility | Soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL). Unstable in aqueous solutions. | |

| Storage | Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C. |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of CDC25 phosphatases, which are key regulators of the cell cycle.[1][2] CDC25 proteins (CDC25A, CDC25B, and CDC25C) activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups, thereby promoting transitions between cell cycle phases, particularly the G1/S and G2/M transitions. By inhibiting CDC25, this compound maintains the inhibitory phosphorylation on CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

In Vitro Potency

This compound has been shown to be a potent inhibitor of various CDC25 isoforms with IC₅₀ values in the low micromolar range. It displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[2]

| Target | IC₅₀ (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Cellular Activity

The inhibitory effect of this compound on CDC25 leads to anti-proliferative activity in various human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| U2OS | Osteosarcoma | 11.2 |

| DU-145 | Prostate | 13.5 |

| U-87 MG | Glioblastoma | 13.9 |

| LNCaP | Prostate | 22.4 |

| HeLa | Cervical | 23 |

| HT-29 | Colon | 32.6 |

Signaling Pathway

This compound targets the CDC25 phosphatases, which are crucial for cell cycle progression. The simplified signaling pathway below illustrates the role of CDC25 and the effect of this compound.

Caption: this compound inhibits CDC25 phosphatases, preventing CDK activation and halting cell cycle progression.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize this compound. These are based on published literature and may require optimization for specific experimental conditions.

In Vitro CDC25 Phosphatase Inhibition Assay

This assay measures the ability of this compound to inhibit the dephosphorylation activity of recombinant CDC25 enzymes.

Principle: The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation by CDC25.

General Protocol:

-

Reagents: Recombinant human CDC25A, B, or C; OMFP substrate; assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT); this compound stock solution in DMSO.

-

Procedure: a. In a 96-well plate, add assay buffer, varying concentrations of this compound (or DMSO as a control), and recombinant CDC25 enzyme. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the OMFP substrate. d. Incubate for 30-60 minutes at 37°C. e. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Principle: Cell viability is measured using a colorimetric assay, such as the MTT or crystal violet assay.

General Protocol:

-

Cell Lines: Human cancer cell lines (e.g., MIA PaCa-2, HeLa, U2OS).

-

Procedure: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (or DMSO as a control) for a specified period (e.g., 72 hours). c. Add MTT reagent and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Principle: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), and the DNA content is analyzed by flow cytometry.

General Protocol:

-

Cell Lines: HeLa or other suitable cancer cell lines.

-

Procedure: a. Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in cold 70% ethanol and store at -20°C. d. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. e. Incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

General Protocol:

-

Animal Model: Athymic nude mice (e.g., female, 4-6 weeks old).

-

Cell Line: MIA PaCa-2 human pancreatic cancer cells.

-

Procedure: a. Subcutaneously inject MIA PaCa-2 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 15 mg/kg daily for 10 days).[3] The control group receives the vehicle (e.g., DMSO/saline). e. Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel CDC25 inhibitor like this compound.

Caption: A stepwise approach from in vitro characterization to in vivo validation for this compound.

Conclusion

This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with demonstrated anti-tumor effects in both in vitro and in vivo models, underscores its potential as a starting point for the development of new cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide on the Initial Studies and Discovery of BN82002

This technical guide provides a comprehensive overview of the initial research and discovery of BN82002, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Introduction

This compound was identified as a novel synthetic inhibitor of CDC25 phosphatases, which are key regulators of the cell cycle.[1][2] These dual-specificity phosphatases activate cyclin-dependent kinase (CDK)/cyclin complexes, driving transitions between cell cycle phases.[1][2] Due to their critical role in cell proliferation and their frequent overexpression in various cancers, CDC25 phosphatases have emerged as promising targets for the development of new anticancer agents.[1][3][4] this compound was developed to target this pathway and has shown activity in both cellular and animal models.[1][2]

Mechanism of Action

This compound functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[5][6][7] It targets CDC25A, CDC25B, and CDC25C, thereby preventing the dephosphorylation and subsequent activation of CDK/cyclin complexes.[1][2] This inhibition leads to an increase in the inhibitory tyrosine phosphorylation of CDKs, such as CDK1, resulting in cell cycle arrest at various stages, including the G1/S transition, S phase, and the G2/M transition.[1][2][8] Studies have shown that this compound can induce cell cycle arrest predominantly in the G1 phase in U2OS cells, while in HeLa cells, it causes delays at G1-S, in S phase, and at the G2-M transition.[1][2][8]

More recent research has also uncovered an anti-inflammatory function of this compound, where it targets AKT2 to suppress the NF-κB signaling pathway.[9] This suggests a broader therapeutic potential for the compound beyond its initial discovery as a CDC25 inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various CDC25 isoforms and its anti-proliferative effects on different human tumor cell lines.

Table 1: In Vitro Inhibition of CDC25 Phosphatases by this compound

| Target Isoform | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Data sourced from MedchemExpress and other suppliers.[5][6][7]

Table 2: Anti-proliferative Activity of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| DU-145 | Prostate | 13.5 |

| U-87 MG | Glioblastoma | Not Specified |

| HT-29 | Colon | 32.6 |

Data indicates that the pancreatic cancer cell line MIA PaCa-2 is the most sensitive to this compound.[3][5][6]

Experimental Protocols

Detailed experimental protocols from the initial studies are summarized below.

This assay was performed to determine the concentration of this compound required to inhibit 50% of the activity of recombinant human CDC25 phosphatases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDC25A, B, and C were used. A fluorogenic substrate such as 3-O-methylfluorescein phosphate (OMFP) is typically employed.

-

Inhibitor Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.[7]

-

Assay Procedure: The CDC25 enzyme was pre-incubated with varying concentrations of this compound in an appropriate assay buffer. The enzymatic reaction was initiated by the addition of the substrate.

-

Data Acquisition: The reaction was allowed to proceed for a defined period at a controlled temperature. The formation of the fluorescent product was measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a control without the inhibitor. The IC50 value was determined by fitting the data to a dose-response curve.

The anti-proliferative effects of this compound on various human tumor cell lines were evaluated to determine its potency in a cellular context.

Methodology:

-

Cell Culture: Human tumor cell lines were cultured in their respective recommended media and conditions.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with a range of concentrations of this compound. Menadione was used as a positive control.[5][6]

-

Incubation: The treated cells were incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The percentage of cell proliferation inhibition was calculated for each concentration of this compound compared to untreated control cells. The IC50 values were then determined from the resulting dose-response curves.

The efficacy of this compound in a living organism was tested using a human tumor xenograft model in immunocompromised mice.

Methodology:

-

Animal Model: Athymic nude mice were used for these studies.[1][2]

-

Tumor Cell Implantation: Human pancreatic cancer cells (MIA PaCa-2) were implanted subcutaneously into the flanks of the mice.[7]

-

Treatment Protocol: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 15 mg/kg).[7]

-

Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. The antitumor efficacy was assessed by comparing the tumor growth in the this compound-treated group to the vehicle-treated control group.

-

Endpoint and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and potentially used for further analysis.

Selectivity and Cellular Effects

The selectivity of this compound for CDC25 phosphatases was demonstrated by its approximately 20-fold greater potency against CDC25 compared to the CD45 tyrosine phosphatase.[5][6][7] Further evidence of its specific cellular mechanism was provided by experiments showing that the cell cycle arrest induced by this compound could be partially reversed by the overexpression of CDC25.[1][2] Similarly, the mitotic-inducing effect of CDC25B overexpression in HeLa cells was reversed by treatment with this compound.[1][8]

Conclusion

The initial studies on this compound successfully identified it as a novel, potent, and selective inhibitor of CDC25 phosphatases. Its ability to induce cell cycle arrest in various cancer cell lines and reduce tumor growth in preclinical xenograft models highlighted its potential as an anticancer agent.[1][2] The data gathered from these foundational studies have provided a strong rationale for further investigation into the therapeutic applications of this compound and its derivatives.

References

- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BN82002 in Cell Culture

These application notes provide detailed protocols for utilizing BN82002, a potent and irreversible inhibitor of the CDC25 phosphatase family, in various cell culture-based assays. The information is intended for researchers, scientists, and professionals involved in cancer research and drug development.

Introduction

This compound is a cell-permeable compound that acts as a dual inhibitor, primarily targeting the CDC25 family of phosphatases (A, B, and C) and, as a secondary mechanism, inhibiting AKT2.[1][2] By inhibiting CDC25, this compound prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[3] This leads to cell cycle arrest and inhibition of tumor cell proliferation.[3] Additionally, its inhibitory effect on AKT2 can block the NF-κB signaling pathway, giving it anti-inflammatory properties.[2] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential anti-cancer therapeutic agent.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various CDC25 phosphatase isoforms.

| Target Enzyme | IC₅₀ (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

| Data sourced from MedchemExpress and Calbiochem product information.[1][4] |

Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The following table presents the IC₅₀ values for this compound's effect on the proliferation of several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic Cancer | 7.2 |

| HT-29 | Colon Cancer | 32.6 |

| TNBC Lines (various) | Triple-Negative Breast Cancer | ≤ 8.7 |

| Data indicates a range of sensitivity across different cancer types, with certain pancreatic and triple-negative breast cancers showing higher sensitivity.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.

-

Gently vortex until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

-

For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

General Cell Culture

The following is a general guideline. Specific conditions should be optimized for each cell line.

Example for MIA PaCa-2 cells:

-

Base Medium: Dulbecco's Modified Eagle's Medium (DMEM).[4]

-

Supplements: 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.[4]

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: When cells reach approximately 70-80% confluency, rinse with PBS, detach using a 0.25% Trypsin-EDTA solution, and re-seed into new flasks with fresh medium.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO

Protocol:

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentration (e.g., 50 µM, which fully inhibits cell proliferation) for 24 hours.[1]

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[5]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze immediately by flow cytometry.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits CDC25 to cause G2/M arrest and targets AKT2 to reduce inflammation.

Experimental Workflows

Caption: Workflows for key in vitro assays to characterize the effects of this compound.

References

- 1. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BN82002 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a potent and selective irreversible inhibitor of the CDC25 family of phosphatases, which are key regulators of the cell cycle.[1] By targeting CDC25, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells. These application notes provide a detailed guide for the use of this compound in in vivo xenograft models, a critical step in the preclinical evaluation of this potential anti-cancer therapeutic. The protocols provided herein are specifically tailored for a subcutaneous xenograft model using the human pancreatic carcinoma cell line MIA PaCa-2, based on existing preclinical data.

Mechanism of Action

CDC25 phosphatases (CDC25A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1] this compound inhibits the activity of these phosphatases, leading to the accumulation of phosphorylated, inactive CDKs. This results in cell cycle arrest at various stages, including G1/S and G2/M transitions, ultimately inhibiting tumor cell proliferation.[1]

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| DU-145 | Prostate | 13.5 |

| HT-29 | Colon | 32.6 |

Data compiled from publicly available sources.

In Vivo Efficacy Data Template

The following tables are templates for recording and presenting quantitative data from in vivo xenograft studies with this compound.

Table 1: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model

| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 | % TGI (Day 21) | p-value (vs. Vehicle) |

| Vehicle Control | N/A | N/A | ||||||||

| Tumor Volume (mm³) | ||||||||||

| Std. Deviation | ||||||||||

| This compound (15 mg/kg, daily) | ||||||||||

| Tumor Volume (mm³) | ||||||||||

| Std. Deviation | ||||||||||

| This compound (40 mg/kg, weekly) | ||||||||||

| Tumor Volume (mm³) | ||||||||||

| Std. Deviation |

% TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Table 2: Animal Body Weight Monitoring

| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 | % Body Weight Change (Day 21) |

| Vehicle Control | |||||||||

| Body Weight (g) | |||||||||

| Std. Deviation | |||||||||

| This compound (15 mg/kg, daily) | |||||||||

| Body Weight (g) | |||||||||

| Std. Deviation | |||||||||

| This compound (40 mg/kg, weekly) | |||||||||

| Body Weight (g) | |||||||||

| Std. Deviation |

Experimental Protocols

I. Cell Culture and Preparation for Implantation

-

Cell Line: MIA PaCa-2 (human pancreatic carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting:

-

Grow MIA PaCa-2 cells to 80-90% confluency.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Detach the cells using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

-

-

Cell Counting and Viability:

-

Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

-

-

Preparation for Injection:

-

Adjust the cell concentration to 5 x 10^7 cells/mL in cold, serum-free medium.

-

On ice, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to a final concentration of 2.5 x 10^7 cells/mL. The final injection volume will be 200 µL, containing 5 x 10^6 cells.

-

Keep the cell/Matrigel suspension on ice until injection to prevent premature solidification of the Matrigel.

-

II. Animal Handling and Tumor Implantation

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Implantation Procedure:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave and disinfect the right flank of each mouse.

-

Using a 27-gauge needle and a 1 mL syringe, slowly inject 200 µL of the cell/Matrigel suspension subcutaneously into the prepared flank.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (approximately 100 mm³). This typically takes 7-14 days.

-

Randomize the mice into treatment and control groups once the average tumor volume reaches the target size.

-

III. Preparation and Administration of this compound

-

This compound Formulation:

-

Note: The precise vehicle used for the in vivo administration of this compound is not explicitly detailed in the available literature. A common vehicle for intraperitoneal (i.p.) injection of small molecules is a solution of DMSO, PEG300, Tween-80, and saline. Researchers should perform solubility and stability tests to determine the optimal vehicle for their specific batch of this compound.

-

Example Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be such that the desired dose is delivered in an appropriate injection volume (e.g., 100-200 µL).

-

-

Treatment Regimens:

-

Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) following the same schedule as the treated groups.

-

Group 2 (this compound - Daily): Administer 15 mg/kg of this compound i.p. once daily for 10 consecutive days.[2]

-

Group 3 (this compound - Weekly): Administer 40 mg/kg of this compound i.p. once a week for 3 weeks.[2]

-

IV. Data Collection and Efficacy Evaluation

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) twice a week using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Body Weight:

-

Record the body weight of each mouse twice a week to monitor for any treatment-related toxicity.

-

-

Efficacy Endpoint:

-

Continue the study until tumors in the control group reach the predetermined humane endpoint (e.g., 1500-2000 mm³), or for a set duration (e.g., 21-28 days).

-

V. Humane Endpoints

The following criteria should be used to determine when an animal should be humanely euthanized:

-

Tumor Burden:

-

Tumor volume exceeds 2000 mm³.

-

Tumor ulcerates or becomes necrotic.

-

Tumor interferes with normal physiological functions (e.g., ambulation, eating, drinking).

-

-

Clinical Signs of Toxicity:

-

Body weight loss exceeds 20% of the initial weight.

-

Signs of distress such as hunched posture, rough coat, lethargy, or labored breathing.

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

References

Preparing Stock and Working Solutions of BN82002: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of BN82002, a potent and selective irreversible inhibitor of the CDC25 phosphatase family.[1][2][3] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the compound's stability and activity. Additionally, it includes key physicochemical properties and biological activity data for this compound to support its application in research and drug development.

Introduction to this compound

This compound is a cell-permeable ortho-hydroxybenzylamino compound that demonstrates anti-tumor properties.[4][5] It functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[2] this compound has been shown to inhibit CDC25A, CDC25B, and CDC25C isoforms in the low micromolar range and displays approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase.[1][5] Recent studies have also elucidated its role as an anti-inflammatory agent by targeting AKT2 and subsequently inhibiting the NF-κB signaling pathway.[6] This dual activity in cell cycle control and inflammation makes this compound a compound of significant interest in cancer and immunology research.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅N₃O₄ | [4][7] |

| Molecular Weight | 359.42 g/mol | [4] |

| CAS Number | 396073-89-5 | [1][4] |

| Appearance | Red to dark red solid | [4] |

| Purity | ≥95% (HPLC) | [4] |

| Solubility (DMSO) | ≥ 150 mg/mL (417.34 mM) | [1] |

| Solubility (Ethanol) | 10 mg/mL | [4][8] |

| Storage Temperature | -20°C | [4] |

Biological Activity:

| Target | IC₅₀ | Reference |

| CDC25A | 2.4 µM | [1][3] |

| CDC25B2 | 3.9 µM | [1][3] |

| CDC25B3 | 6.3 µM | [1][3] |

| CDC25C | 5.4 µM | [1][3] |

| CDC25C-cat | 4.6 µM | [1][3] |

| Cell Proliferation (various human tumor cell lines) | IC₅₀ in the range of 7.2-32.6 µM | [4][5] |

Experimental Protocols

Materials

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

-

Equilibrate this compound: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.359 mg of this compound (Molecular Weight = 359.42).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 100 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][4] It is important to note that this compound is unstable in aqueous solutions.[4][5]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Example: Preparation of a 10 µM working solution:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.[4][5]

Diagrams

Experimental Workflow: this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound Inhibition of the AKT2/NF-κB Pathway

Caption: this compound inhibits the inflammatory NF-κB pathway by targeting AKT2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]

BN82002 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a cell-permeable, potent, and irreversible inhibitor of the CDC25 phosphatase family, including CDC25A, CDC25B, and CDC25C.[1][2] These dual-specificity phosphatases are critical regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest and displays anti-tumor properties.[1] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use, and an overview of its mechanism of action.

Physicochemical Properties

-

Molecular Formula: C₁₉H₂₅N₃O₄

-

Molecular Weight: 359.42 g/mol

-

CAS Number: 396073-89-5

-

Appearance: Red to dark red solid

Solubility Data

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in various common laboratory solvents. It is important to note that the free form of this compound can be unstable, and the more stable hydrochloride salt (this compound HCl, CAS 1049740-43-3) may be a preferable alternative while retaining the same biological activity.[3]

Table 1: Solubility of this compound and its Hydrochloride Salt

| Compound | Solvent | Concentration | Notes |

| This compound | DMSO | ≥ 150 mg/mL (417.34 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] |

| DMSO | 10 mg/mL | [5] | |

| Ethanol | 10 mg/mL | [5] | |

| This compound HCl | DMSO | 220 mg/mL (555.72 mM) | Ultrasonic treatment may be required.[6] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in aqueous-based buffers or cell culture media.

Materials:

-

This compound (or this compound HCl)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term (up to 3 months) or -80°C for long-term storage.

Protocol 2: General Method for Solubility Determination (Kinetic Solubility Assay)

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer of interest.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate (clear, flat-bottom)

-

Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

-

Multichannel pipette

Procedure:

-

Prepare a serial dilution of the this compound stock solution in DMSO.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration of the this compound/DMSO solution to individual wells. Include a DMSO-only control.

-

Using a multichannel pipette, add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentrations of this compound.

-

Mix the contents of the wells by gentle shaking or pipetting.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

-

Alternatively, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant can be measured by a UV-Vis plate reader at the λmax of this compound to determine the concentration of the soluble compound.

Mechanism of Action: CDC25 Phosphatase Inhibition

This compound exerts its anti-proliferative effects by inhibiting the CDC25 family of phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest at various phases, including G1/S, S, and G2/M transitions.[1]

Caption: this compound inhibits CDC25 phosphatase, preventing CDK-Cyclin activation.

Experimental Workflow for Solubility and Cell-Based Assays

The following diagram outlines a typical workflow for utilizing this compound in research, from solubility testing to cell-based functional assays.

Caption: Workflow for this compound from stock preparation to cell-based assays.

References

- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molnova.com [molnova.com]

- 5. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Cell Cycle Checkpoints with BN82002

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C).[1][2][3][4] These phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which drive transitions between cell cycle phases. By inhibiting CDC25, this compound effectively blocks CDK activation, leading to cell cycle arrest at various checkpoints, primarily the G1/S and G2/M transitions.[5] This makes this compound a valuable tool for researchers studying cell cycle regulation, checkpoint control, and for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell cycle progression, cytotoxicity, and the underlying molecular pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against CDC25 Phosphatases

| Target | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| HT-29 | Colon | 32.6 |

Data indicates sensitivity of cell lines to this compound in a concentration-dependent manner.[1][2]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing and treating cells with this compound for subsequent analysis.